

Direct Yellow 27: A Technical Review of Its Applications and Environmental Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Direct yellow 27

Cat. No.: B12372912

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Direct Yellow 27 (C.I. 13950) is a water-soluble monoazo dye recognized for its vibrant greenish-yellow hue.^[1] Primarily utilized in the textile industry, its applications extend to the dyeing of cotton, viscose, silk, wool, and polyamide fibers.^{[1][2]} It also finds use in the paper and leather industries.^[3] While its primary function is as a colorant, recent scientific inquiry has focused on its environmental impact and potential for bioremediation, offering valuable data for researchers in environmental science and toxicology. This review consolidates the available technical data on Direct Yellow 27, with a focus on its industrial applications and, more significantly, the experimental methodologies developed for its removal from aqueous environments.

Chemical and Physical Properties

Direct Yellow 27 is characterized by the following properties:

Property	Value
Molecular Formula	C ₂₅ H ₂₀ N ₄ Na ₂ O ₉ S ₃ ^[1]
Molecular Weight	662.63 g/mol ^[1]
CAS Number	10190-68-8 ^[1]
Synonyms	Direct Fast Yellow 5GL, Direct Fast Brilliant Yellow 5G ^[2]

Industrial Applications

The primary application of Direct Yellow 27 lies in its ability to directly bind to cellulosic fibers, making it a staple in the textile industry for dyeing various natural and synthetic fabrics.[\[1\]](#)[\[2\]](#) Its utility also extends to the coloration of paper and leather products.[\[3\]](#) In the realm of biological sciences, it has been noted for its use as a biological stain, although specific applications in diagnostics and histology are not extensively detailed in the current literature.[\[4\]](#)

Environmental Fate and Remediation

The widespread use of Direct Yellow 27 has led to concerns regarding its environmental persistence and the coloration of industrial wastewater. Consequently, a significant body of research has been dedicated to methods for its removal and degradation.

Quantitative Data on Environmental Remediation

Two primary strategies for the remediation of Direct Yellow 27 from wastewater have been investigated: surfactant-based removal and photocatalytic degradation. The efficiency of these methods is summarized below.

Remediation Method	Key Parameters	Result
Surfactant-Based Removal	Animal fat and vegetable oil-based sodium soap with calcium ions	97.6% dye removal efficiency
Photocatalytic Degradation	Solar irradiation with N-Doped TiO ₂ catalyst (10 mg)	52.86% degradation [5] [6]
Solar irradiation without catalyst	8.72% degradation [5] [6]	

Experimental Protocols

Detailed methodologies for the key environmental remediation experiments are provided to facilitate replication and further research.

Surfactant-Based Removal of Direct Yellow 27

This protocol is based on the precipitation process using a sodium soap derived from animal fat and vegetable oil in the presence of calcium ions.

Materials:

- Direct Yellow 27 solution
- Sodium soap (derived from animal fat and vegetable oil)
- Calcium chloride (CaCl_2) solution
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Sodium chloride (NaCl)

Procedure:

- Prepare a standard aqueous solution of Direct Yellow 27.
- Introduce the sodium soap to the dye solution at a specific concentration.
- Add a solution of calcium chloride to induce the formation of insoluble surfactant flocs.
- Agitate the solution at a controlled stirring rate for a predetermined equilibrium time.
- Monitor and adjust the pH of the solution as required.
- Maintain the solution at a constant temperature.
- After the equilibrium time is reached, separate the flocs from the solution.
- Analyze the remaining concentration of Direct Yellow 27 in the supernatant spectrophotometrically to determine the removal efficiency.
- Investigate the influence of initial surfactant concentration, temperature, pH, presence of electrolytes (NaCl), equilibrium time, and stirring rate on the dye removal efficiency.

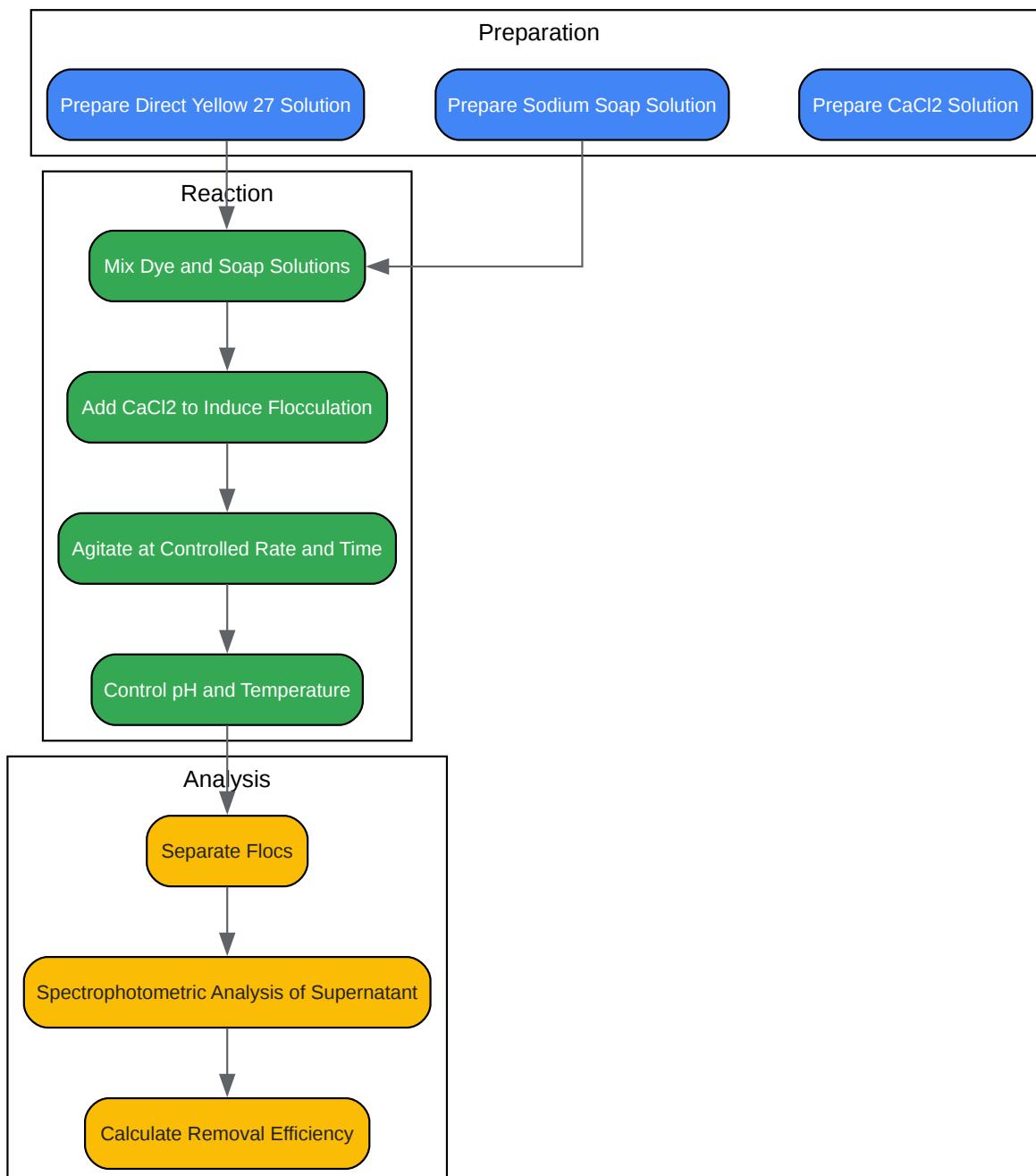
Photocatalytic Degradation of Direct Yellow 27

This protocol outlines the degradation of Direct Yellow 27 using solar irradiation and an N-doped TiO₂ catalyst.[\[5\]](#)[\[6\]](#)

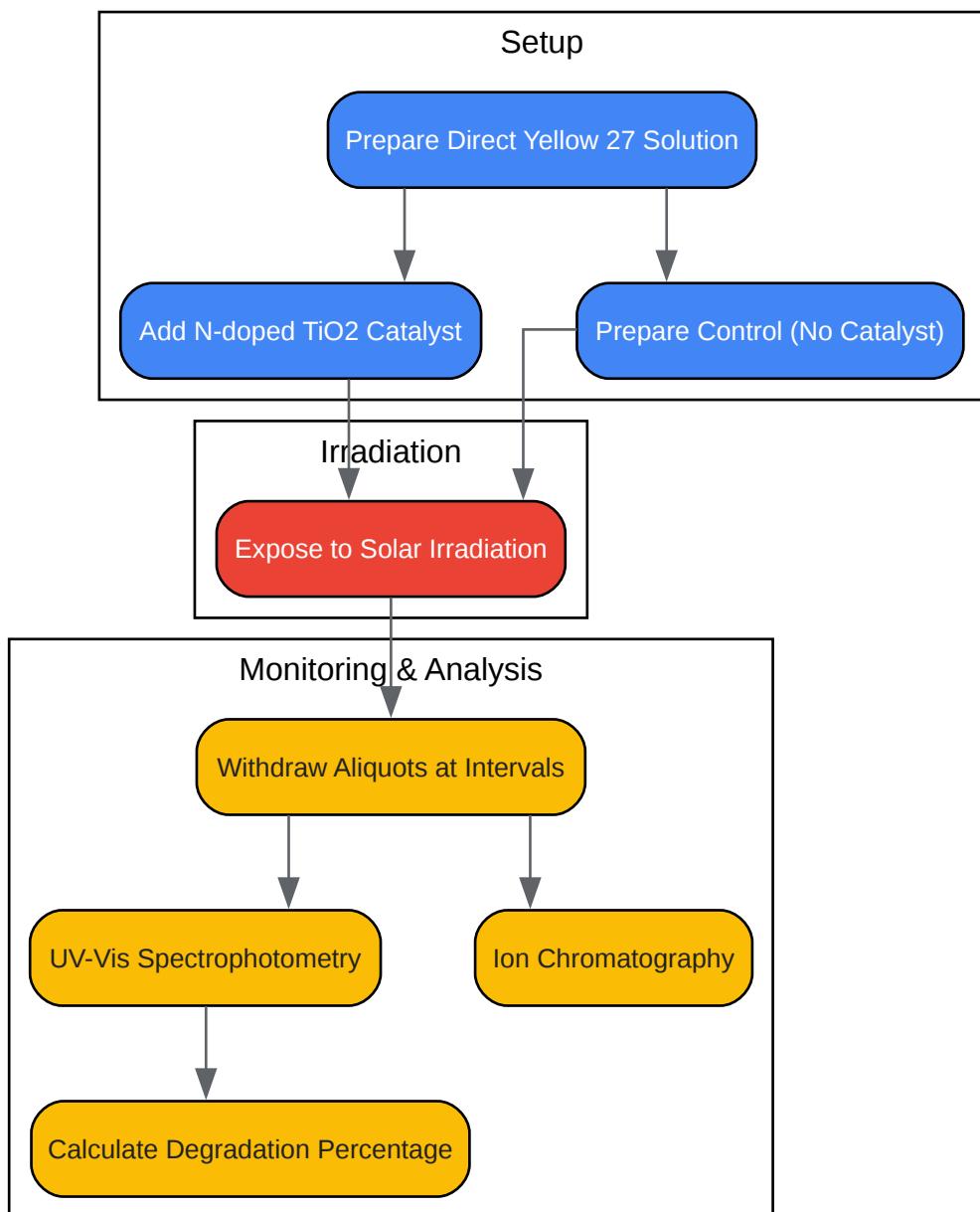
Materials:

- Direct Yellow 27 solution
- N-doped TiO₂ catalyst
- Solar simulator or natural sunlight source
- UV-Vis Spectrophotometer
- Ion Chromatograph

Procedure:


- Prepare a standard aqueous solution of Direct Yellow 27.
- For catalyzed reactions, add a specific mass of N-doped TiO₂ catalyst (e.g., 10 mg) to the dye solution.
- Expose the solution to a controlled solar irradiation source (e.g., 28,000 lux).
- As a control, expose a separate dye solution without the catalyst to the same irradiation source.
- At regular time intervals, withdraw aliquots of the sample.
- Measure the absorbance of the aliquots using a UV-Vis Spectrophotometer at the maximum absorption wavelength of Direct Yellow 27 to monitor the degradation process.
- Quantify the conditions before and after degradation using Ion Chromatography.
- Calculate the percentage of degradation based on the change in absorbance over time.

Signaling Pathways


Despite a thorough review of the scientific literature, no studies were identified that describe the interaction of Direct Yellow 27 with specific cellular signaling pathways. Its primary characterization is as an industrial dye and environmental analyte rather than a bioactive molecule for therapeutic investigation. One study explored its binding to bovine serum albumin to understand its toxicity mechanism, which is a valuable contribution to its toxicological profile but does not elucidate a role in cell signaling.[\[2\]](#)

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams were generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Workflow for Surfactant-Based Removal of Direct Yellow 27.

[Click to download full resolution via product page](#)

Caption: Workflow for Photocatalytic Degradation of Direct Yellow 27.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural insights into the assembly and activation of the IL-27 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-benzothiazolesulfonic acid, 2-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-sulfophenyl)-6-methyl-, disodium salt | C25H20N4Na2O9S3 | CID 25037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Direct Yellow 27: A Technical Review of Its Applications and Environmental Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372912#literature-review-on-the-applications-of-direct-yellow-27]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com